molecular formula C21H24N4OS B6087651 1-(3-Phenylpropyl)-4-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylamino]pyrrolidin-2-one

1-(3-Phenylpropyl)-4-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylamino]pyrrolidin-2-one

Cat. No.: B6087651
M. Wt: 380.5 g/mol
InChI Key: UARLYVAMZSZRPA-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-4-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylamino]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a phenylpropyl side chain, and a thiazolyl-pyrrolyl moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylpropylamine, 1,3-thiazole-2-carbaldehyde, and 2-pyrrolecarboxaldehyde.

    Step 1: The 3-phenylpropylamine is reacted with 1,3-thiazole-2-carbaldehyde under mild conditions to form an imine intermediate.

    Step 2: The imine intermediate is then subjected to a reductive amination reaction with 2-pyrrolecarboxaldehyde to form the desired pyrrolidinone structure.

    Reaction Conditions: The reactions typically require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods:

    Large-Scale Synthesis: The industrial production of this compound involves similar steps but on a larger scale, with optimizations for yield and purity.

    Purification: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the imine or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylpropyl side chain can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitric acid, bromine, and other electrophilic reagents.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrrole and thiazole rings.

    Reduction Products: Reduced forms of the imine or carbonyl groups.

    Substitution Products: Substituted phenylpropyl derivatives.

Scientific Research Applications

1-(3-Phenylpropyl)-4-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylamino]pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-4-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylamino]pyrrolidin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in neurological and inflammatory pathways.

    Pathways Involved: It modulates signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular responses.

Comparison with Similar Compounds

  • 1-(3-Phenylpropyl)-4-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylamino]pyrrolidin-2-one
  • This compound
  • This compound

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-phenylpropyl)-4-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c26-20-14-18(16-24(20)11-4-8-17-6-2-1-3-7-17)23-15-19-9-5-12-25(19)21-22-10-13-27-21/h1-3,5-7,9-10,12-13,18,23H,4,8,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARLYVAMZSZRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCC2=CC=CC=C2)NCC3=CC=CN3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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